molecular formula C29H27FN4O2S B11287441 N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B11287441
M. Wt: 514.6 g/mol
InChI Key: FSGMRYCZFQJSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Initial steps often involve the condensation of aromatic aldehydes with hydrazines to form hydrazones.

    Cyclization: The hydrazones undergo cyclization to form pyrazole rings.

    Thiazole Formation:

    Acylation: The final step involves acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in industrial settings include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: Used in the development of novel polymers and materials with specific electronic properties.

    Industrial Chemistry: Employed as a precursor in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways: The compound may inhibit or activate specific pathways, leading to desired biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of aromatic, pyrazole, and thiazole rings, along with the acetamide group, provides a versatile framework for various applications.

Properties

Molecular Formula

C29H27FN4O2S

Molecular Weight

514.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C29H27FN4O2S/c1-17-4-7-21(8-5-17)25-15-24(20-9-11-22(30)12-10-20)33-34(25)29-32-28(36)26(37-29)16-27(35)31-23-13-6-18(2)19(3)14-23/h4-14,25-26H,15-16H2,1-3H3,(H,31,35)

InChI Key

FSGMRYCZFQJSBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C3=NC(=O)C(S3)CC(=O)NC4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.